
N-(4-acetylphenyl)-4-tosylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the reaction of p-aminoacetophenone with two equivalents of chlorodiphenylphosphine yields a ligand in a good yield . Another synthesis involves the Michael-type addition of aromatic alcohols to N-(4-acetylphenyl)maleic imide .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, including 1H-NMR, 13C-NMR, and FT-IR . The crystal structure of some related compounds has also been determined .Chemical Reactions Analysis
Several chemical reactions involving similar compounds have been reported. For instance, the reaction of p-aminoacetophenone with two equivalents of chlorodiphenylphosphine yields a ligand . Another example is the Michael-type addition of aromatic alcohols to N-(4-acetylphenyl)maleic imide .Aplicaciones Científicas De Investigación
Pre-Catalyst in Suzuki Cross-Coupling Reaction
“N-(4-acetylphenyl)-4-tosylbutanamide” and its derivatives have been used as a pre-catalyst in the Suzuki cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used in organic chemistry to synthesize biaryls, styrenes, and other types of compounds .
Synthesis of Diphosphinoamine Ligand
The compound has been used in the synthesis of the new diphosphinoamine ligand . This ligand has been characterized by multinuclear NMR spectroscopy, IR spectroscopy, and elemental analysis .
Synthesis of Disulfide and Diselenide Bis (Phosphanyl)Amine Ligands
“N-(4-acetylphenyl)-4-tosylbutanamide” has been used in the synthesis of disulfide and diselenide bis (phosphanyl)amine ligands . These ligands have potential applications in various fields, including catalysis and medicinal chemistry .
Antimicrobial Activities
Sulfonamide compounds, such as “N-(4-acetylphenyl)-4-tosylbutanamide”, have been synthesized and their antibacterial activities against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus have been evaluated . The minimum inhibitory concentration (MIC) was determined using the broth microdilution method .
Molecular Docking Studies
Molecular docking studies have been conducted with “N-(4-acetylphenyl)-4-tosylbutanamide” and its derivatives . These studies provide insights into the interactions between the compound and the target proteins, which can be useful in drug design .
Synthesis of Michael Adduct
The compound has been used in the synthesis of the Michael adduct via Michael addition . This process enables efficient synthesis of the adduct in a single step with satisfactory overall yield .
Direcciones Futuras
Future research could focus on further elucidating the synthesis, properties, and potential applications of N-(4-acetylphenyl)-4-tosylbutanamide. For instance, the development of greener and more efficient synthesis methods could be explored . Additionally, the potential biological activities and mechanisms of action of this compound could be investigated .
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-4-(4-methylphenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c1-14-5-11-18(12-6-14)25(23,24)13-3-4-19(22)20-17-9-7-16(8-10-17)15(2)21/h5-12H,3-4,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLPXIMRILAHCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-4-tosylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(8Z,11Z)-8,11-Heptadecadienyl]salicylic acid](/img/structure/B2594678.png)
![N-(2,5-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2594680.png)
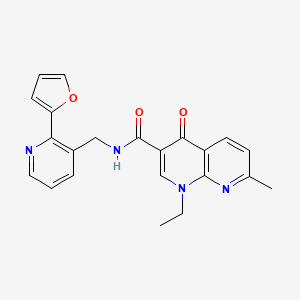
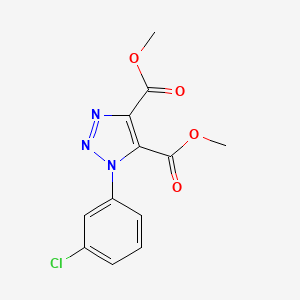
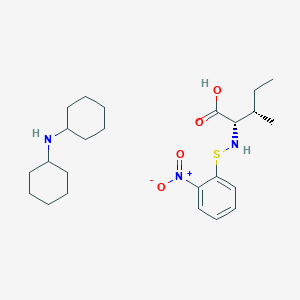
![2-(4,5-Dimethylthiazol-2-yl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2594686.png)

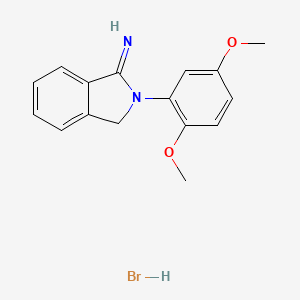
![[5-[(E)-2-cyano-3-(3,4-dimethylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2594689.png)
![3-[(2,4-Difluorophenyl)methyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B2594691.png)
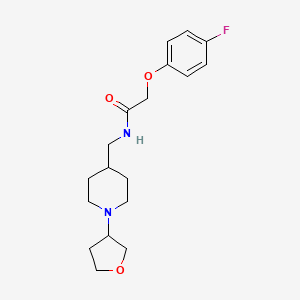


![Tert-butyl2'-oxo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B2594698.png)